molecular formula C12H9NO6 B5198738 3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid

3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid

Cat. No.: B5198738
M. Wt: 263.20 g/mol
InChI Key: LJYQKANSJTUTPY-UHFFFAOYSA-N
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Description

3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO6 and its molecular weight is 263.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 263.04298701 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Novel Indoles: Methods for synthesizing novel indole derivatives, including 3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid, have been developed. These processes utilize Dieckmann cyclization and Ullmann reactions, contributing to the formation of various indole carboxylic acids and esters, which are significant in medicinal chemistry (Unangst et al., 1987).
  • Electrochemical Dearomative Dicarboxylation: An innovative electrochemical protocol using CO2 radical anion facilitates the production of 2,3-dicarboxylic acids from N-protected indoles. This method is vital for creating synthetically useful dicarboxylic acids, potentially employed as intermediates in biologically active molecules (You et al., 2022).

Biological and Pharmaceutical Applications

  • Preparation of Tagged and Carrier-Linked Auxin: Indole derivatives, such as this compound, can be used for designing novel research tools. These include immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).
  • DNA Binding Agents: Indole dicarboxylic acids serve as potential linkers in the synthesis of bis-netropsin analogues, which show strong binding to AT-rich regions of DNA. This underscores the importance of these compounds in molecular biology and drug design (Khalaf et al., 2000).

Industrial and Environmental Relevance

  • Carboxylation with Carbon Dioxide: A method for preparing indole-3-carboxylic acids involves direct carboxylation of indoles with atmospheric pressure of CO2 under basic conditions. This process is significant for environmental sustainability and industrial applications (Yoo et al., 2012).

Properties

IUPAC Name

3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-9(15)4-7-6-2-1-5(11(16)17)3-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYQKANSJTUTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid
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3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid
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3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid
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3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid
Reactant of Route 6
3-(carboxymethyl)-1H-indole-2,6-dicarboxylic acid

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